Remdesivir

SARS-CoV-2 Antiviral Potency Prodrug Activation

Select Remdesivir (GS-5734) as your reference RdRp inhibitor for antiviral drug discovery. Its proprietary ProTide design bypasses rate-limiting phosphorylation, achieving intracellular triphosphate levels that parent nucleoside GS-441524 cannot match (EC50 10–120 nM vs. 470–3,600 nM). Highly conserved Nsp12 target ensures consistent potency against all SARS-CoV-2 variants (Omicron EC50 shift ≤0.62-fold). The only FDA-approved small-molecule COVID-19 antiviral, it is the indispensable positive control for phenotypic screening, resistance surveillance, and prodrug benchmarking.

Molecular Formula C27H35N6O8P
Molecular Weight 602.6 g/mol
CAS No. 1809249-37-3
Cat. No. B604916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemdesivir
CAS1809249-37-3
SynonymsRemdesivir;  1809249-37-3;  GS-5734;  GS 5734;  GS5734.;  Prodrug of GS-441524;  Prodrug of GS441524;  Prodrug of GS441524; 
Molecular FormulaC27H35N6O8P
Molecular Weight602.6 g/mol
Structural Identifiers
SMILESCCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
InChIInChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1
InChIKeyRWWYLEGWBNMMLJ-YSOARWBDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Remdesivir (CAS 1809249-37-3) for Antiviral Research: A Prodrug with Quantifiable Pan-Variant Activity and Controlled Bioactivation


Remdesivir (RDV, GS-5734) is a monophosphoramidate prodrug of the adenosine nucleoside analog GS-441524 [1]. Following intravenous administration, RDV undergoes rapid intracellular metabolism to its active triphosphate metabolite (GS-443902), which functions as a delayed chain terminator of viral RNA-dependent RNA polymerase (RdRp) [1]. RDV remains the first and, as of this writing, the only FDA-approved small molecule antiviral for the treatment of COVID-19 in both hospitalized and high-risk non-hospitalized patients, supported by a robust body of evidence demonstrating sustained in vitro potency against all major SARS-CoV-2 variants of concern (VOCs), including Omicron sublineages [2][3].

Why Procurement of Remdesivir Cannot Be Substituted by Other Nucleoside Analogs: Bioactivation, Target Engagement, and Cross-Variant Activity


Direct substitution of Remdesivir with other antiviral nucleoside/nucleotide analogs is not scientifically supported due to critical differences in metabolic activation, target selectivity, and resistance profiles. Remdesivir's unique phosphoramidate prodrug design (ProTide technology) enables efficient intracellular delivery of the active triphosphate (GS-443902) independent of the rate-limiting first phosphorylation step that limits the activity of parent nucleosides like GS-441524 [1]. Unlike molnupiravir, which induces viral error catastrophe via lethal mutagenesis, RDV acts as a selective chain terminator with a distinct resistance barrier [2]. Furthermore, while favipiravir shows significantly lower potency across multiple viral models, RDV retains consistent low-nanomolar EC50 values against all SARS-CoV-2 variants due to the high conservation of its target, Nsp12 (RdRp) [3][4]. These quantifiable differences in prodrug efficiency, potency, and resistance mechanisms mandate precise compound selection rather than generic in-class substitution.

Remdesivir (CAS 1809249-37-3): Direct Comparative Evidence Against Closest Analogs and Alternatives


Remdesivir vs. GS-441524 (Parent Nucleoside): Potency and Delivery Efficiency

In vitro head-to-head comparisons against SARS-CoV-2 clinical isolates demonstrate that Remdesivir (RDV) exhibits significantly greater potency than its parent nucleoside, GS-441524. While both compounds target the viral RdRp (Nsp12), RDV's ProTide prodrug design bypasses the rate-limiting first phosphorylation step, resulting in higher intracellular triphosphate concentrations [1]. Quantitative assessment against ancestral WA1 and variant strains shows that RDV is approximately 30- to 50-fold more potent than GS-441524 based on EC50 values [2].

SARS-CoV-2 Antiviral Potency Prodrug Activation

Remdesivir vs. Favipiravir (T-705): Comparative Potency Against Oropouche Virus (OROV)

In a head-to-head evaluation using a recombinant Oropouche virus (OROV) expressing GFP (rOROV/GFP) in Vero E6 and Huh7 cells, Remdesivir demonstrated superior antiviral activity compared to favipiravir and ribavirin. Remdesivir inhibited OROV replication with an IC50 of 0.31 µM, representing the highest potency among the three clinically available antivirals tested [1].

Oropouche virus Broad-Spectrum Antiviral Potency Comparison

Remdesivir vs. Favipiravir: Clinical Outcomes in Moderate-to-Severe COVID-19

A propensity score-matched retrospective cohort study compared 29-day clinical outcomes in hospitalized patients with moderate-to-severe COVID-19 pneumonia treated with either Remdesivir or Favipiravir. While Remdesivir did not demonstrate a statistically significant benefit regarding the primary outcome of 29-day mortality (25.5% for RDV vs. 27.5% for favipiravir; aHR 0.72, 95% CI 0.41-1.25, p=0.24), a Kaplan-Meier analysis of 15-day cumulative survival suggested a trend towards improved survival in the Remdesivir group (aHR 0.41; 95% CI 0.20-0.84; p=0.02) [1]. Meta-analysis of RCTs suggests a likely clinical benefit from Remdesivir use in improving recovery rates (OR 1.46; 95% CI 1.23–1.74; I²=0%), while Favipiravir showed negative outcomes for mortality [2].

COVID-19 Clinical Outcomes Mortality

Remdesivir vs. Molnupiravir: Virological Clearance in High-Risk COVID-19 Patients

In a retrospective study comparing clinical outcomes and 7-day virological clearance (VC) in high-risk patients with mild-to-moderate COVID-19, Remdesivir and Molnupiravir were directly compared alongside Nirmatrelvir/Ritonavir. While clinical recovery rates were similar across groups (93.6% for RDV vs. 97.5% for Molnupiravir), Nirmatrelvir/Ritonavir was associated with significantly higher 7-day VC rates and shorter time to VC compared to both Remdesivir and Molnupiravir. Statistical analysis showed Remdesivir had a lower odds of achieving VC at day 7 compared to Nirmatrelvir/Ritonavir (AOR 0.445, 95% CI 0.240–0.826, p=0.010) [1]. In a separate cohort of lung transplant recipients with mild-to-moderate COVID-19, Remdesivir and Molnupiravir demonstrated comparable clinical outcomes, including rates of hospitalization (aOR 1.169, p=0.899) and mortality (aOR 0.822, p=0.898) [2].

COVID-19 Virological Clearance Antiviral Therapy

Remdesivir vs. NHC (EIDD-1931): Activity Against Remdesivir-Resistant Coronaviruses

While Remdesivir remains potent against wild-type SARS-CoV-2 and all variants, in vitro selection studies have identified specific mutations in the Nsp12 RdRp (e.g., S759A, V792I) that confer 2.7- to 10.4-fold resistance to RDV [1]. Critically, the ribonucleoside analog NHC (EIDD-1931, the active metabolite of molnupiravir) demonstrates increased potency against coronaviruses bearing resistance mutations to Remdesivir [2]. NHC maintains broad-spectrum activity against SARS-CoV-2, MERS-CoV, and SARS-CoV with IC50 values of approximately 0.1-0.3 µM in cell culture, including against RDV-resistant strains [2].

Antiviral Resistance Coronavirus Broad-Spectrum Activity

Remdesivir (IV) vs. Obeldesivir (Oral Prodrug): Equivalent Active Metabolite, Divergent Routes

Remdesivir (intravenous RDV) and Obeldesivir (oral ODV) are distinct prodrugs that both generate the identical active triphosphate metabolite, GS-443902, in target tissues [1]. In vitro, both RDV and ODV retain equivalent potent antiviral activity against a panel of recent Omicron subvariants (including BA.2.86.1, JN.1.7, KP.2, KP.3.1.1, XEC) when compared to wild-type reference strains [2]. In an African green monkey SARS-CoV-2 infection model, treatment with either RDV or ODV yielded similar antiviral efficacy [1]. The key differentiation is not potency but the route of administration and metabolic fate: RDV is an IV-only agent due to high first-pass metabolism, whereas ODV is an orally bioavailable isobutyryl-ester prodrug designed for efficient intestinal absorption [1].

Prodrug Comparison Pharmacokinetics Omicron Subvariants

Remdesivir (CAS 1809249-37-3): Research Applications Based on Quantified Comparative Evidence


SARS-CoV-2 Antiviral Resistance Surveillance and Mechanism Studies

Based on direct evidence that Remdesivir's Nsp12 target is highly conserved across all VOCs (EC50 shift ≤0.62-fold for Omicron) [1], but specific mutations (e.g., S759A, V792I) can confer up to 10.4-fold resistance [2], RDV is the optimal tool compound for establishing baseline antiviral susceptibility in clinical isolate panels. It serves as the critical positive control for evaluating novel RdRp inhibitors and for comparative studies with resistance-breaking nucleosides like NHC (EIDD-1931) [3]. This application is essential for academic and public health laboratories conducting genomic surveillance of emerging SARS-CoV-2 variants.

In Vitro and In Vivo Pharmacology of Intravenous Antivirals for Acute Viral Infections

Remdesivir's well-characterized pharmacokinetic profile as an IV-only prodrug, which efficiently bypasses the rate-limiting first phosphorylation step to generate high intracellular concentrations of GS-443902 [1], makes it a benchmark compound for evaluating novel parenteral nucleotide prodrugs. Its superior potency (EC50 10-120 nM) compared to its parent nucleoside GS-441524 (EC50 470-3,600 nM) [2] provides a quantifiable reference point for assessing the efficiency of new ProTide or lipid prodrug technologies in achieving target engagement. Researchers focused on optimizing intracellular delivery of nucleoside analogs should use RDV as a positive control for target activation in cellular and tissue models.

Broad-Spectrum Antiviral Screening Against Emerging Zoonotic RNA Viruses

As demonstrated in head-to-head comparisons against Oropouche virus, where Remdesivir exhibited superior potency (IC50 0.31 µM) compared to favipiravir and ribavirin [1], RDV is a preferred tool compound for screening panels of emerging orthobunyaviruses, filoviruses, and coronaviruses. Its broad-spectrum activity and established mechanism of action (delayed chain termination) provide a reliable benchmark for identifying new chemical entities with activity against RNA viruses. In industrial drug discovery programs targeting pandemic preparedness, RDV serves as a critical reference standard in primary antiviral screening assays.

Clinical Outcome Research in Hospitalized COVID-19 Populations

For retrospective clinical cohort studies or meta-analyses comparing antiviral therapies in moderate-to-severe COVID-19, Remdesivir provides a well-defined data baseline. The propensity score-matched comparison with favipiravir (aHR 0.41 for 15-day survival, p=0.02) [1] and the comparative virological clearance data against molnupiravir (AOR 0.445, p=0.010) [2] establish RDV as the foundational comparator for evaluating novel therapeutics. Its established efficacy signal in improving recovery (OR 1.46, 95% CI 1.23-1.74) [3] makes it the standard of care reference in any clinical trial design for hospitalized COVID-19 patients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Remdesivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.